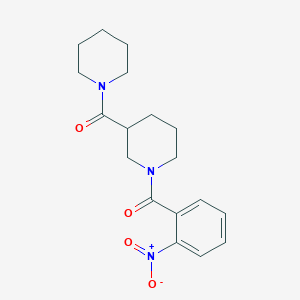
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and peripheral tissues. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to bind to the mu-opioid receptor and the delta-opioid receptor, which are involved in pain perception and addiction. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation.
Biochemical and Physiological Effects:
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies and clinical trials. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have a high degree of selectivity for certain receptors and enzymes, which may make it a more effective therapeutic agent. However, one limitation of using 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine. One area of research is the potential use of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine in the treatment of drug addiction and withdrawal symptoms. Additionally, there is potential for further research on the mechanism of action of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine, which may lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine involves a multi-step process that starts with the reaction of 1-piperidinylcarbonylpiperidine with 2-nitrobenzoyl chloride. This reaction results in the formation of the intermediate 1-(2-nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine. The intermediate is then purified and converted into the final product 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine through a series of chemical reactions.
Applications De Recherche Scientifique
1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, 1-(2-Nitrobenzoyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have potential in treating drug addiction and withdrawal symptoms.
Propriétés
Formule moléculaire |
C18H23N3O4 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
[1-(2-nitrobenzoyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O4/c22-17(19-10-4-1-5-11-19)14-7-6-12-20(13-14)18(23)15-8-2-3-9-16(15)21(24)25/h2-3,8-9,14H,1,4-7,10-13H2 |
Clé InChI |
CNPNEXQNDQQEHF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
amino]propanamide](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)


![1-[(4-Methoxyphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229420.png)


![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)